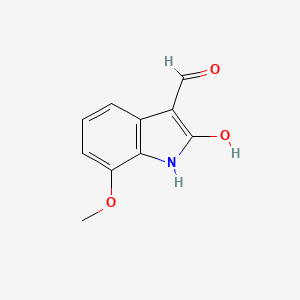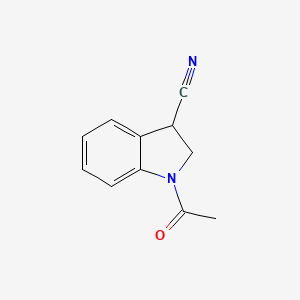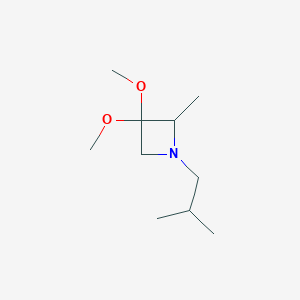![molecular formula C8H14ClNO2 B11906496 (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B11906496.png)
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride is a spirocyclic amino acid derivative. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and a carboxylic acid group makes it an important molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4r,5S)-7-aminospiro[3One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This method allows for the formation of the spirocyclic structure with high stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted spirocyclic compounds. These products can have different chemical and biological properties, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the design of peptidomimetics and enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric constraints that can enhance binding specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic amino acids such as:
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
Uniqueness
The uniqueness of (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride lies in its specific stereochemistry and spirocyclic structure. These features provide distinct chemical and biological properties that can be leveraged in various applications. The compound’s ability to form stable complexes with metal ions and its potential as a bioactive molecule make it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI-Schlüssel |
ICOMIOZHJJEDDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1N)CC(C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)
![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)

![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
